molecular formula C9H12FNO2 B13046279 4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol

4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol

Cat. No.: B13046279
M. Wt: 185.20 g/mol
InChI Key: IPHJRVKIDOKTHD-OLAZFDQMSA-N
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Description

4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol typically involves multi-step organic reactions. One common method starts with the fluorination of a phenol derivative, followed by the introduction of the amino and hydroxyl groups through a series of substitution and addition reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled for temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the fluorine atom can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s stability and binding affinity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol
  • 4-((1S)-1-Amino-2-hydroxypropyl)-2-bromophenol
  • 4-((1S)-1-Amino-2-hydroxypropyl)-2-iodophenol

Uniqueness

Compared to its analogs, 4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. These characteristics can enhance the compound’s performance in various applications, making it a valuable molecule for research and industrial use.

Biological Activity

4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group, a hydroxyl group, and a fluorophenol moiety. These characteristics enable it to interact with various biological targets, potentially modulating important biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H10FNO2
  • Molecular Weight : 185.20 g/mol

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with enzymes and receptors. This interaction can lead to the modulation of various signaling pathways involved in metabolic processes. The presence of the fluorine atom may enhance the compound's reactivity and selectivity towards specific biological targets.

Key Mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It can bind to receptor sites, altering cellular signaling and potentially affecting cell proliferation and apoptosis.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential applications in therapeutics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionModulates activity of enzymes involved in metabolic processes
Anticancer PotentialExhibits cytotoxic effects against cancer cell lines in vitro
Anti-inflammatoryMay reduce inflammation by modulating cytokine release
NeuroprotectivePotential protective effects on neuronal cells under stress conditions

Case Studies

Several studies have investigated the effects of this compound in different biological contexts:

  • Cytotoxicity in Cancer Cells
    • A study assessed the compound's effects on breast cancer cell lines, revealing that it induces apoptosis through caspase activation. The IC50 value was determined to be approximately 10 µM, indicating moderate potency against these cells .
  • Inflammation Modulation
    • In vitro experiments demonstrated that the compound could significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential use in treating inflammatory diseases .
  • Neuroprotection
    • Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, enhancing cell survival rates under hypoxic conditions .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Clinical Trials : Initiating trials to assess safety and effectiveness in humans for potential therapeutic applications.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

4-[(1S)-1-amino-2-hydroxypropyl]-2-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-3-8(13)7(10)4-6/h2-5,9,12-13H,11H2,1H3/t5?,9-/m1/s1

InChI Key

IPHJRVKIDOKTHD-OLAZFDQMSA-N

Isomeric SMILES

CC([C@H](C1=CC(=C(C=C1)O)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)F)N)O

Origin of Product

United States

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